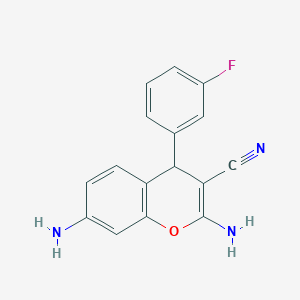
2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is a heterocyclic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a benzopyran ring system with a carbonitrile group at the 3-position, two amino groups at the 2 and 7 positions, and a fluorophenyl group at the 4-position. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of an aromatic aldehyde with malononitrile and dimedone in the presence of amine-functionalized silica magnetic nanoparticles (ASMNPs) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Condensation Reactions: It can react with aromatic primary amines to form Schiff bases.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, malononitrile, β-ketoesters, amines.
Conditions: Refluxing in benzene, presence of catalysts like triethylamine, amine-functionalized silica magnetic nanoparticles.
Major Products
Schiff Bases: Formed from the reaction with aromatic primary amines.
Cyclized Products: Various heterocyclic compounds formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological properties, such as enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-methoxyphenyl)
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-nitrophenyl)
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(2-chlorophenyl)
Uniqueness
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
111861-40-6 |
|---|---|
Molekularformel |
C16H12FN3O |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12FN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 |
InChI-Schlüssel |
ZQDDHNXMFGSCCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


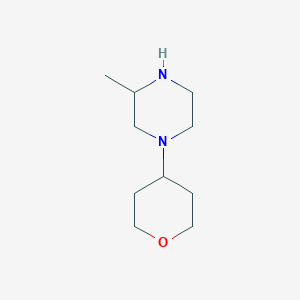
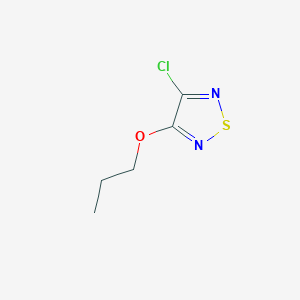

![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)

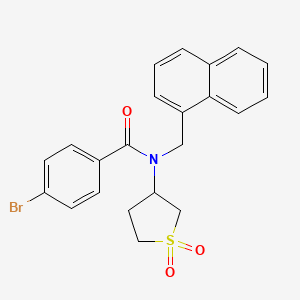
![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)


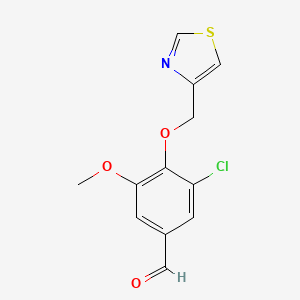

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
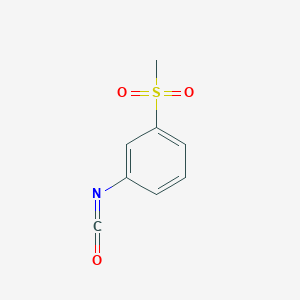
![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)
